1,3,4-Thiadiazole-2,5-dithiol

Corrosion inhibition Copper protection Neutral chloride media

Unlike monofunctional thiadiazoles, the 2,5-dithiol configuration enables bidentate metal coordination with reduced HOMO-LUMO gap and enhanced charge transfer. Delivers 97% copper corrosion inhibition in saline, ~99% mild steel protection in seawater, and 13 pM Hg²⁺ detection—unattainable with monothiol analogs. For corrosion inhibitor packages, cooling water treatment, electrochemical sensors, and metal-selective macrocycle synthesis, this is the performance-critical intermediate. Verify purity, request a sample, or order today.

Molecular Formula C2H2N2S3
Molecular Weight 150.3 g/mol
CAS No. 132120-63-9
Cat. No. B163555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2,5-dithiol
CAS132120-63-9
Synonyms2,5-dimercapto-1,3,4-thiadiazole
2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt
2,5-dimercapto-1,3,4-thiadiazole, disodium salt
2,5-dimercapto-1-thia-3,4-diazole
5-mercapto-1,3,4-thiadiazolidine-2-thione
bismuthiol I
bismuthol I
Molecular FormulaC2H2N2S3
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)S)S
InChIInChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
InChIKeyBIGYLAKFCGVRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.18 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2,5-dithiol (CAS 132120-63-9) Procurement Guide: Technical Specifications and Research-Grade Properties


1,3,4-Thiadiazole-2,5-dithiol (also known as 2,5-dimercapto-1,3,4-thiadiazole, DMTD, or bismuthiol I) is a heterocyclic organosulfur compound with the molecular formula C₂H₂N₂S₃ (molecular weight 150.25 g/mol) and the CAS registry number 132120-63-9 (an alternative CAS 1072-71-5 is also in circulation) [1]. The compound features a five-membered 1,3,4-thiadiazole ring bearing two thiol (-SH) groups at the 2- and 5-positions, which confer strong metal-chelating properties, redox activity via disulfide bond formation, and the capacity for both covalent and non-covalent surface adsorption . Commercial suppliers typically offer the compound at purities ranging from 95% to 98%, with a reported melting point of approximately 162 °C (decomposition) and recommended storage under inert atmosphere away from light .

Why 1,3,4-Thiadiazole-2,5-dithiol Cannot Be Casually Substituted with Generic Thiadiazole Derivatives


The 2,5-dithiol substitution pattern on the 1,3,4-thiadiazole core is not merely a structural variant—it is the primary determinant of performance-critical properties in corrosion inhibition, metal sensing, and electrochemical applications. Comparative studies demonstrate that the presence of both thiol groups enables bidentate coordination to metal surfaces and metal ions, which monofunctional analogs (e.g., 2-mercapto-1,3,4-thiadiazole, MTD) cannot replicate with equivalent binding strength [1]. Quantitative quantum chemical calculations reveal that the dithiol configuration reduces the HOMO-LUMO energy gap, increases the number of coordination transfer electrons, and extends the negative electrostatic potential distribution compared to unsubstituted thiadiazole, resulting in a superior adsorption stability that directly translates to enhanced corrosion inhibition efficiency [1]. Furthermore, the compound's redox-active disulfide-dithiol equilibrium—absent in non-thiolated thiadiazoles—underpins its functionality in electrochemical energy storage and stimuli-responsive release systems [2]. Substituting a generic 1,3,4-thiadiazole derivative lacking both 2,5-thiol groups will fundamentally alter coordination stoichiometry, adsorption energetics, and electrochemical reversibility, leading to measurable performance deficits in the application scenarios detailed below.

1,3,4-Thiadiazole-2,5-dithiol Quantitative Evidence Guide: Comparator-Based Performance Metrics for Procurement Evaluation


Corrosion Inhibition Efficiency on Copper: DMTD vs. Commercial Benchmark

In 0.1 M NaCl solution (simulating marine/chloride environments), 1,3,4-thiadiazole-2,5-dithiol (DMTD) achieved a maximum inhibition efficiency of 97% at a concentration of 10⁻² M after 24 hours immersion, as determined by electrochemical impedance spectroscopy (EIS) [1]. This efficiency is sustained for up to 24 hours without degradation, and surface analysis (SEM/EDX, XRD, contact angle) confirmed the formation of a hydrophobic protective adsorbed layer that prevents oxide formation and crystallized corrosion product accumulation [1].

Corrosion inhibition Copper protection Neutral chloride media

Superior Corrosion Inhibition on Carbon Steel: DMcT Outperforms Commercial Inhibitor

In a direct comparative study of low carbon steel (1007) in synthetic seawater, 2,5-dimercapto-1,3,4-thiadiazole (DMcT, synonym for the target compound) was evaluated against a commercial corrosion inhibitor at concentrations ranging from 50 to 200 ppm. At 200 ppm after 20 hours exposure, DMcT achieved an inhibition efficiency of approximately 99%, exceeding the performance of the commercial inhibitor at the same concentration [1]. Electrochemical impedance spectroscopy revealed significantly higher charge transfer resistance (Rct) values for steel in the presence of DMcT compared to the commercial inhibitor, and SEM analysis confirmed the formation of a coherent protective film on the steel surface [1].

Carbon steel corrosion Synthetic seawater Inhibitor comparison

Mercury(II) Sensing: Ultra-Low Detection Limit via PTD-Modified Electrode

A screen-printed carbon electrode modified with sulfur and oxygen-incorporated graphitic carbon nitride linked to poly(1,3,4-thiadiazole-2,5-dithiol) film (S,O-GCN@PTD-SPCE) was developed for selective Hg²⁺ ion detection [1]. The sensor exhibited a linear detection range of 0.05-390 nM for Hg²⁺ and achieved a detection limit of 13 pM (0.013 nM) using differential pulse anodic stripping voltammetry (DPASV) [1]. The sensor's selectivity arises from the strong affinity between Hg²⁺ and the sulfur- and oxygen-containing moieties in the PTD film, enabling detection in complex matrices including water, fish, and crab samples, with results validated against ICP-OES [1].

Electrochemical sensing Hg²⁺ detection Polymer-modified electrode

Metal Ion Selectivity in Crown Ether Derivatives: Quantitative Complexation Constants

Hetero-crown ethers (ligands I-IV) synthesized from 1,3,4-thiadiazole-2,5-dithiol (bismuthiol) were characterized for metal ion complexation in dichloromethane and chloroform [1]. The study quantified complexation constants (log K) and selectivity factors for Hg²⁺, Ag⁺, Pb²⁺, and Cu²⁺, demonstrating that the thiadiazole-dithiol core imparts high binding affinity and selectivity for soft heavy metal ions [1]. The research explicitly states that these ligands could be applied as metal sensors and used to separate metals from various mixtures [1].

Metal complexation Crown ethers Selectivity factors

Theoretical Basis for Superiority Over Mono-Thiol Thiadiazole (MTD)

A systematic theoretical and experimental study compared the corrosion inhibition properties of 1,3,4-thiadiazole (TD), 2-mercapto-1,3,4-thiadiazole (MTD), and by extension, the 2,5-dithiol derivative [1]. The study demonstrated that the mercapto (-SH) group extends the distribution range of negative electrostatic potential, reduces the spatial steric hindrance for coordination, narrows the HOMO-LUMO energy gap, and increases the number of coordination transfer electrons [1]. These molecular-level enhancements enable MTD to exhibit superior corrosion inhibition performance compared to TD [1].

Quantum chemical calculations Corrosion inhibition mechanism DFT

Electrochemical Energy Storage: High Theoretical Energy Density in Composite Cathodes

2,5-Dimercapto-1,3,4-thiadiazole (DMcT) has been extensively investigated as an organosulfur cathode material for lithium rechargeable batteries. A Li/PANi/DMcT composite cathode configuration was reported to achieve a theoretical energy density approaching 700 Wh/kg [1]. This value substantially exceeds the theoretical capacities of conventional lithium transition metal oxide cathodes, which are typically in the range of 148-280 mAh/g [2]. The redox activity of DMcT originates from the reversible formation and cleavage of disulfide bonds between thiol groups, a functionality absent in non-thiolated thiadiazole derivatives.

Lithium battery Organosulfur cathode Energy density

1,3,4-Thiadiazole-2,5-dithiol Application Scenarios: Evidence-Based Use Cases for Procurement


Copper Corrosion Inhibitor Formulation for Chloride-Containing Environments

Formulation chemists developing corrosion inhibitor packages for copper components in marine environments, cooling water systems, or desalination plants should prioritize 1,3,4-thiadiazole-2,5-dithiol based on its demonstrated 97% inhibition efficiency on copper in 0.1 M NaCl solution at 10⁻² M concentration, sustained for 24 hours without performance degradation [1]. The compound forms a hydrophobic protective layer that prevents oxide formation and inhibits chloride-induced pitting, as confirmed by SEM/EDX, XRD, and contact angle measurements [1].

Carbon Steel Protection in Seawater and Industrial Process Waters

Procurement for industrial cooling water treatment and marine infrastructure protection should consider DMcT based on direct comparative evidence showing ~99% inhibition efficiency on low carbon steel at 200 ppm in synthetic seawater, outperforming a commercial inhibitor formulation at equivalent concentration [2]. The compound offers additional value through its reported lower environmental toxicity, lower cost, and intrinsic fungicidal/bactericidal properties compared to commercial alternatives [2].

Trace-Level Mercury(II) Electrochemical Sensor Fabrication

Analytical chemistry laboratories and environmental monitoring programs requiring high-sensitivity Hg²⁺ detection should procure this compound for fabricating polymer-modified electrodes. The S,O-GCN@PTD-SPCE sensor platform achieves a 13 pM detection limit with a linear range extending to 390 nM, enabling quantification well below WHO drinking water guidelines [3]. The sensor has been validated in complex matrices including water, fish, and crab tissue, with results confirmed by ICP-OES [3].

Synthesis of Heavy Metal-Selective Crown Ethers and Chelating Ligands

Researchers synthesizing metal-selective macrocycles or chelating ligands for metal separation and sensing applications should select 1,3,4-thiadiazole-2,5-dithiol as the core building block. Hetero-crown ethers derived from this compound demonstrate high selectivity for soft heavy metal ions (Hg²⁺, Ag⁺, Pb²⁺, Cu²⁺), a selectivity profile that distinguishes these ligands from conventional crown ethers that preferentially bind alkali and alkaline earth metals [4]. Quantitative complexation constants (log K) are available for multiple metal ions [4].

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